Absolute Stereochemistry vs. Racemic or Unspecified TriHOME Mixtures
9(S)10(S)13(S)-TriHOME is defined by its specific 9(S),10(S),13(S) stereochemistry, confirmed by synthesis and chiral LC-MS/MS [1]. In human eosinophil biosynthesis, TriHOMEs with the 13(S) configuration are enantiomerically enriched relative to 13(R) isomers, with enantiomeric excess (ee) reaching up to 82% for some isomers, demonstrating stereospecific enzymatic origin [2]. Substitution with an unspecified mixture would obscure this stereochemical distinction and invalidate quantitative chiral analysis.
| Evidence Dimension | Stereochemical purity and enantiomeric enrichment |
|---|---|
| Target Compound Data | 13(S) configuration: enantiomeric enrichment observed in BALF, with some isomers showing up to 82% ee |
| Comparator Or Baseline | 13(R) configuration: lower relative abundance; racemic mixtures (ee ≈ 0%) produced by non-enzymatic autoxidation |
| Quantified Difference | Enantiomeric excess (ee) for 13(S) isomers ranges from 21% to 82% in BALF of healthy smokers, compared to racemic (ee = 0%) autoxidation products |
| Conditions | BALF samples from female smokers analyzed by chiral LC-MS/MS |
Why This Matters
Only the specific stereoisomer can serve as an authentic standard for distinguishing enzymatic (15-LOX-derived) from non-enzymatic TriHOME production in disease research.
- [1] Fuchs D, Hamberg M, Sköld CM, Wheelock ÅM, Wheelock CE. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. J Lipid Res. 2018;59(10):2025-2033. View Source
- [2] Fuchs D, Tang X, Johnsson AK, Dahlén SE, Hamberg M, Wheelock CE. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process. Biochim Biophys Acta Mol Cell Biol Lipids. 2020;1865(4):158611. View Source
